molecular formula C30H24N2O3 B11079087 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B11079087
M. Wt: 460.5 g/mol
InChI Key: RSSXEUWZHATQJY-JJIBRWJFSA-N
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Description

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate is a complex organic compound characterized by its unique structural features. It contains a cyano group, a naphthalene ring, and a phenyl ester, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through condensation reactions.

  • Step 1: Synthesis of Intermediate Compounds

      Starting Materials: 2,4,6-trimethylaniline, naphthalene-1-carboxylic acid, and cyanoacetic acid.

      Reaction Conditions: The initial step involves the formation of an amide bond between 2,4,6-trimethylaniline and cyanoacetic acid under acidic conditions.

  • Step 2: Formation of the Final Compound

      Condensation Reaction: The intermediate is then subjected to a condensation reaction with naphthalene-1-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

      Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and naphthalene rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in coordination chemistry, facilitating various catalytic processes.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-cancer and anti-inflammatory properties.

Industry

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Binding to nucleic acids, thereby affecting gene expression and protein synthesis.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-dimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate
  • 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl anthracene-1-carboxylate

Uniqueness

  • Structural Features : The presence of the naphthalene ring and the specific substitution pattern on the phenyl ring make it unique compared to other similar compounds.
  • Reactivity : Its reactivity profile, particularly in oxidation and substitution reactions, distinguishes it from other compounds with similar structures.

This detailed overview provides a comprehensive understanding of 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C30H24N2O3/c1-19-15-20(2)28(21(3)16-19)32-29(33)24(18-31)17-22-11-13-25(14-12-22)35-30(34)27-10-6-8-23-7-4-5-9-26(23)27/h4-17H,1-3H3,(H,32,33)/b24-17+

InChI Key

RSSXEUWZHATQJY-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N)C

Origin of Product

United States

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